1-[1-(2,4-Dichloro-5-methylbenzenesulfonyl)azetidin-3-yl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(2,4-Dichloro-5-methylbenzenesulfonyl)azetidin-3-yl]pyrrolidine is a complex organic compound characterized by its unique structural features, including a pyrrolidine ring and an azetidine ring substituted with a 2,4-dichloro-5-methylbenzenesulfonyl group
Preparation Methods
The synthesis of 1-[1-(2,4-Dichloro-5-methylbenzenesulfonyl)azetidin-3-yl]pyrrolidine typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route involves the reaction of 2,4-dichloro-5-methylbenzenesulfonyl chloride with azetidine, followed by the introduction of the pyrrolidine ring. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
1-[1-(2,4-Dichloro-5-methylbenzenesulfonyl)azetidin-3-yl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
1-[1-(2,4-Dichloro-5-methylbenzenesulfonyl)azetidin-3-yl]pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-(2,4-Dichloro-5-methylbenzenesulfonyl)azetidin-3-yl]pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
1-[1-(2,4-Dichloro-5-methylbenzenesulfonyl)azetidin-3-yl]pyrrolidine can be compared with other similar compounds, such as:
- 1-[1-(2,4-Dichlorophenyl)azetidin-3-yl]pyrrolidine
- 1-[1-(2,4-Dichloro-5-methylphenyl)azetidin-3-yl]pyrrolidine These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and potential applications. The unique substitution pattern in this compound contributes to its distinct properties and potential uses .
Properties
IUPAC Name |
1-[1-(2,4-dichloro-5-methylphenyl)sulfonylazetidin-3-yl]pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl2N2O2S/c1-10-6-14(13(16)7-12(10)15)21(19,20)18-8-11(9-18)17-4-2-3-5-17/h6-7,11H,2-5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNIQSNJVSODTMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CC(C2)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.